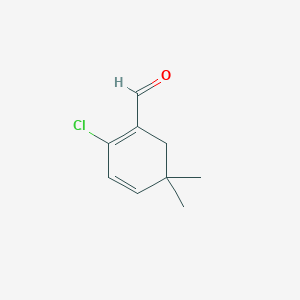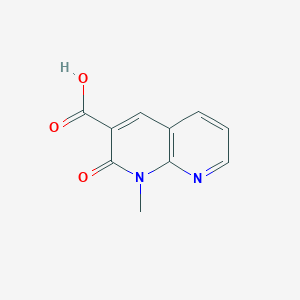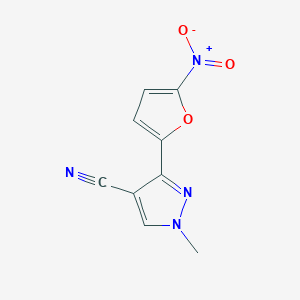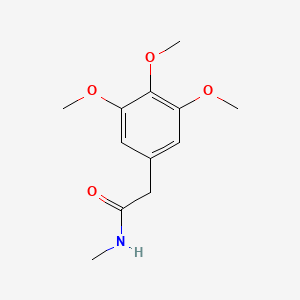![molecular formula C11H15NO2 B8721731 2-[(Oxan-4-yl)amino]phenol](/img/structure/B8721731.png)
2-[(Oxan-4-yl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Oxan-4-yl)amino]phenol is a chemical compound with the molecular formula C₁₁H₁₅NO₂ It is characterized by the presence of an oxan-4-yl group attached to an amino group, which is further connected to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-yl)amino]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions. For example, the reaction of 4-chlorophenol with oxan-4-ylamine in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Oxan-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Wissenschaftliche Forschungsanwendungen
2-[(Oxan-4-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent dyes and sensors for biological imaging.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Oxan-4-yl)amino]phenol involves its interaction with specific molecular targets. For example, in biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. The phenol group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Oxan-4-yl)amino]phenol hydrochloride
- 4-[(Oxan-4-yl)amino]phenol
- 2-[(Oxan-4-yl)amino]benzoic acid
Uniqueness
This compound is unique due to its specific structural features, such as the oxan-4-yl group attached to the amino group and phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-(oxan-4-ylamino)phenol |
InChI |
InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)12-9-5-7-14-8-6-9/h1-4,9,12-13H,5-8H2 |
InChI-Schlüssel |
UMTMGWBMQSDNBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

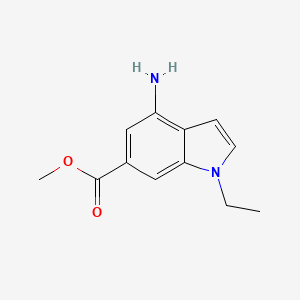
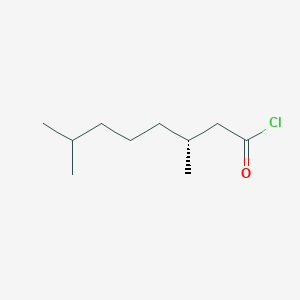

![4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B8721666.png)

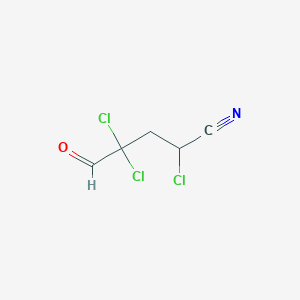


![4'-Amino-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8721712.png)
